molecular formula C22H23NO2 B11296534 N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

Cat. No.: B11296534
M. Wt: 333.4 g/mol
InChI Key: VAFNJASBPHJGNJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is an organic compound that features a benzyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The benzyl group and furan ring can interact with enzymes or receptors, modulating their activity. The amide moiety may also play a role in binding to proteins or other biomolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]acetamide
  • N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]butanamide

Uniqueness

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO2/c1-16-8-9-19(14-17(16)2)21-12-10-20(25-21)11-13-22(24)23-15-18-6-4-3-5-7-18/h3-10,12,14H,11,13,15H2,1-2H3,(H,23,24)

InChI Key

VAFNJASBPHJGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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